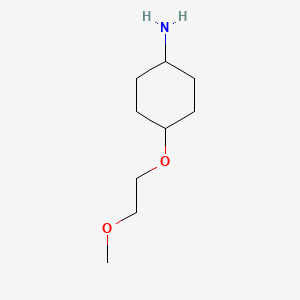

trans-4-(2-Methoxyethoxy)cyclohexanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trans-4-(2-Methoxyethoxy)cyclohexanamine is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 . It is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for trans-4-(2-Methoxyethoxy)cyclohexanamine is 1S/C9H19NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h8-9H,2-7,10H2,1H3/t8-,9- . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

Trans-4-(2-Methoxyethoxy)cyclohexanamine is a liquid at room temperature . It has a molecular weight of 173.26 . More specific physical and chemical properties such as boiling point, solubility, and others are not provided in the search results.Applications De Recherche Scientifique

Analytical Chemistry : In "From the street to the laboratory: analytical profiles of methoxetamine, 3-methoxyeticyclidine and 3-methoxyphencyclidine and their determination in three biological matrices" (De Paoli et al., 2013), the authors developed an analytical method for determining substances similar to trans-4-(2-Methoxyethoxy)cyclohexanamine in biological fluids using HPLC-UV and mass spectrometry.

Stereochemistry : The paper "Practical Isolation of the (1R,2R)-Enantiomer from a Racemic cis/trans Mixture of 2-Methyl-1-cyclohexanamine" by Furegati and Nocito (2017) discusses a method for isolating a specific enantiomer from a mixture containing trans-4-(2-Methoxyethoxy)cyclohexanamine (Furegati & Nocito, 2017).

Chemical Ionization Studies : Dua et al. (1996) explored the mechanism of methanol loss from the ions of similar compounds in their study, "The mechanism of methanol loss from the (M – H)– ions of cis- and trans-4-methoxycyclohexanol" (Dua et al., 1996).

Organic Synthesis : The synthesis and characterization of related compounds are detailed in "The Bromination and Mercuration of bis-Dimethylglyoxymato(alkyl)pyridinecobalt(III), Alkyl Cobaloxime" by Shinozaki et al. (1976) (Shinozaki, Ogawa, & Tada, 1976).

Biotechnology : Zarevúcká et al. (1994) conducted enzyme-mediated resolution of alcohols, including isomers of 2-(4-methoxybenzyl)-1-cyclohexanol, which is structurally similar to trans-4-(2-Methoxyethoxy)cyclohexanamine (Zarevúcká et al., 1994).

Safety and Hazards

The safety information for trans-4-(2-Methoxyethoxy)cyclohexanamine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Mécanisme D'action

Target of Action

The primary targets of trans-4-(2-Methoxyethoxy)cyclohexanamine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As research progresses, more information about how this compound interacts with its targets will become available .

Pharmacokinetics

The compound is expected to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

The molecular and cellular effects of trans-4-(2-Methoxyethoxy)cyclohexanamine’s action are currently unknown. As this compound is further studied, more information about its effects at the molecular and cellular level will be discovered .

Action Environment

The action, efficacy, and stability of trans-4-(2-Methoxyethoxy)cyclohexanamine can be influenced by various environmental factors. For instance, the compound should be stored at room temperature, protected from light, and in an inert atmosphere . These conditions help maintain the stability of the compound and ensure its efficacy .

Propriétés

IUPAC Name |

4-(2-methoxyethoxy)cyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h8-9H,2-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUKJAYFLVIFPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one](/img/structure/B574456.png)

![2H-Thiazolo[5,4-C]carbazole](/img/structure/B574461.png)

![2,3-Dihydroimidazo[1,5-a]benzimidazole-1-thione](/img/structure/B574462.png)

![5-Azido-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B574470.png)